3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride
Description
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is a quinoline-based compound featuring a piperazine substituent at the 4-position, a chlorine atom at the 3-position, and a methoxy group at the 7-position. The hydrochloride salt form enhances solubility, making it suitable for formulation in medicinal chemistry .
Properties
CAS No. |
1203579-72-9 |
|---|---|
Molecular Formula |
C14H17Cl2N3O |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
3-chloro-7-methoxy-4-piperazin-1-ylquinoline;hydrochloride |
InChI |
InChI=1S/C14H16ClN3O.ClH/c1-19-10-2-3-11-13(8-10)17-9-12(15)14(11)18-6-4-16-5-7-18;/h2-3,8-9,16H,4-7H2,1H3;1H |
InChI Key |
YQSQGVSAGCUWHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCNCC3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline Hydrochloride
Key Synthetic Steps and Conditions
Preparation of 4-Chloro-6-methoxy-7-(piperazin-1-yl)quinoline Intermediates
A representative method involves the chlorination of a quinoline-3-carbonitrile intermediate bearing methoxy and piperazinyl substituents. For example, a reaction mixture containing 6-methoxy-7-(4-methyl-piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is treated with phosphorus oxychloride at 105 °C for 45 minutes to effect chlorination at position 4, followed by workup with aqueous sodium carbonate and extraction to isolate 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)quinoline-3-carbonitrile as a yellow solid (mp 177-179 °C).
This chlorination step is critical for introducing the chloro substituent at position 3 or 4 depending on the precursor used.
Piperazine Substitution via Nucleophilic Aromatic Substitution
The piperazine moiety is commonly introduced via nucleophilic substitution on a halogenated quinoline intermediate. For example, the reaction of 4-(bromomethyl)quinolin-2(1H)-one with substituted piperazines in the presence of potassium carbonate and tetrabutyl ammonium bromide in N,N-dimethylformamide (DMF) at 100-105 °C for 8 hours yields piperazine-quinoline derivatives.
The reaction progress is monitored by thin layer chromatography (TLC), and after completion, the mixture is quenched with ice water to precipitate the product, which is then filtered, washed, and crystallized from isopropanol to afford pure compounds.
Formation of the Hydrochloride Salt
The free base of the piperazine-quinoline derivative is converted to its hydrochloride salt by treatment with hydrogen chloride in methanol. For example, dissolving the compound in 1.1 mol/L hydrogen chloride in methanol and stirring at room temperature for 5 days leads to precipitation of the hydrochloride salt, which is isolated by concentration and crystallization with ethanol.
This step enhances the compound's stability and facilitates handling.
Detailed Experimental Procedures and Reaction Conditions
Analytical and Characterization Data Supporting the Preparation
Melting Points (mp): The chlorinated quinoline intermediates have melting points in the range of 165-179 °C, while the hydrochloride salt typically crystallizes as a pale-yellow powder with mp around 251-256 °C.
Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic signals for piperazine methylene protons (~3.3 ppm), aromatic protons of quinoline (~7-8.8 ppm), and methoxy groups. ^13C NMR confirms the quinoline carbons and substituents.
Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight of the chlorinated piperazine quinoline compound confirm successful synthesis.
Thin Layer Chromatography (TLC): Used to monitor reaction progress, with appropriate solvent systems such as ethyl acetate/hexane gradients for purification.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The piperazine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinoline-7-carboxylic acid derivatives, while substitution reactions can produce various N-substituted piperazine derivatives.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of 3-chloro-4-(piperazin-1-yl)quinoline exhibit significant anti-inflammatory effects. A study highlighted the compound's ability to suppress nitric oxide production in RAW 264.7 macrophages, indicating potential for treating inflammatory diseases.
| Study | Compound | Inhibition % | Model |
|---|---|---|---|
| Aboutabl et al., 2020 | 7-chloro-4-(piperazin-1-yl)quinoline | 64% at 3h | Carrageenan-induced edema in mice |
The mechanism involves the downregulation of inflammatory mediators such as iNOS and COX-2, which are critical in the inflammatory response .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A series of derivatives were synthesized and tested against human cancer cell lines, showing promising cytotoxicity.
The binding affinity to VEGFR-II was also assessed, indicating a potential pathway for targeted cancer therapy.
Antimalarial Activity
The compound's structural analogs have shown efficacy against Plasmodium falciparum, the causative agent of malaria. For instance, studies reported IC50 values of around 1 μM against various strains of this parasite.
These findings suggest that the piperazine moiety enhances the antimalarial activity of the quinoline scaffold.
Case Study: Synthesis and Evaluation of Derivatives
A recent study synthesized a series of piperazine-conjugated quinoline derivatives and evaluated their biological activities. The derivatives were characterized using NMR and mass spectrometry, confirming their structures before biological testing.
Case Study: Mechanistic Insights into Anti-inflammatory Action
Research conducted by Aboutabl et al. (2020) provided insights into the anti-inflammatory mechanisms by demonstrating how these compounds inhibit key inflammatory pathways in vitro and in vivo, showcasing their therapeutic potential for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular interactions are still under investigation, but its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system disorders.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. In contrast, analogs with 7-chloro () or 7-trifluoromethyl () groups exhibit reduced solubility but enhanced lipophilicity, favoring blood-brain barrier penetration . Halogen at 3-Position: Chlorine (target compound) and bromine () influence steric and electronic interactions. Bromine’s polarizability may strengthen halogen bonding in receptor-ligand interactions, but its larger size could reduce steric compatibility in certain targets .
Pharmacological Implications
- Trifluoromethyl Analogs: The 7-trifluoromethyl derivative () is notable for enhanced metabolic stability due to the CF₃ group’s resistance to oxidation, making it a candidate for long-acting therapeutics .
- Hydrochloride Salts : The target compound’s hydrochloride salt improves aqueous solubility compared to free-base analogs, which is critical for oral bioavailability .
Biological Activity
3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is a synthetic compound belonging to the quinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride is , with a molecular weight of approximately 267.72 g/mol. The compound features a quinoline core substituted with a piperazine ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O |
| Molecular Weight | 267.72 g/mol |
| CAS Number | 1203579-72-9 |
| IUPAC Name | 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties, particularly against various strains of bacteria and protozoa. For instance, derivatives of piperazine-substituted quinolines have shown promising activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values indicating effective inhibition of parasite growth .
Anti-inflammatory and Analgesic Effects
A study investigating the anti-inflammatory and analgesic activities of related quinoline derivatives demonstrated that these compounds significantly inhibit nitric oxide (NO) production in RAW 264.7 macrophages. The introduction of the piperazine moiety enhances these effects, suggesting a potential pathway for developing new anti-inflammatory drugs . The compound exhibited a dose-dependent inhibition of edema in animal models, indicating its potential as a therapeutic agent for inflammatory conditions .
Anticancer Properties
The quinoline scaffold has been associated with anticancer activity through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research has highlighted that derivatives can act as sirtuin inhibitors, which are implicated in cancer progression and metabolism . Additionally, studies have shown that these compounds can enhance the efficacy of existing chemotherapy agents by overcoming resistance mechanisms in cancer cells .
The biological activity of 3-Chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in pathogen survival and proliferation.
- Receptor Interaction : It can interact with various receptors involved in inflammatory responses and pain pathways.
- Gene Expression Modulation : The compound influences the expression of genes associated with inflammation and cancer progression.
Case Studies
Several case studies have documented the efficacy of quinoline derivatives in clinical settings:
- A study on a related compound demonstrated significant reductions in tumor size in animal models when treated with piperazine-substituted quinolines, showcasing their potential as anticancer agents .
- Another study highlighted the effectiveness of these compounds in reducing inflammatory markers in patients with chronic inflammatory diseases, supporting their use as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chlorinated quinoline precursor with piperazine. For analogs like 7-chloro-4-(piperazin-1-yl)quinoline, 4,7-dichloroquinoline reacts with excess piperazine in 2-propanol under reflux, followed by recrystallization to remove impurities (e.g., 4,5-dichloroquinoline byproducts). The methoxy group at position 7 may be introduced via O-methylation of a hydroxyl precursor .
Q. How is the molecular structure of this compound characterized in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related piperazinylquinolines, SC-XRD revealed triclinic crystal systems (space group P1) with hydrogen-bonded chains stabilizing the lattice. NMR (e.g., H, C) and mass spectrometry further confirm purity and substituent positions .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer : Anti-inflammatory activity is assessed via nitric oxide (NO) inhibition in lipopolysaccharide (LPS)-stimulated macrophages. Analgesic activity is tested using acetic acid-induced writhing (peripheral) and hot-plate (central) models in rodents. IC values and dose-response curves quantify potency .
Advanced Research Questions
Q. How can researchers address synthetic impurities in 3-chloro-7-methoxy-4-(piperazin-1-yl)quinoline hydrochloride?
- Methodological Answer : Impurities like 4,5-dichloroquinoline arise from incomplete substitution. Recrystallization from 2-propanol or ethyl acetate effectively removes these byproducts. Advanced techniques, such as preparative HPLC or chiral chromatography, may resolve stereochemical impurities. Process optimization (e.g., stoichiometric control of piperazine) minimizes side reactions .
Q. What strategies enhance the pharmacological profile of piperazinylquinoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
- Methoxy Group : Position 7 methoxy enhances solubility and modulates electron density, affecting receptor binding.
- Piperazine Substitution : Bulky N-alkyl groups (e.g., methyl, phenyl) improve metabolic stability.
- Chlorine Position : 3-Chloro vs. 7-chloro analogs show divergent activity; computational docking identifies optimal halogen interactions .
Q. How does crystallographic data inform formulation development?
- Methodological Answer : Crystal packing analysis (e.g., hydrogen-bonding networks, π-π stacking) predicts stability and solubility. For example, triclinic packing in 7-chloro-4-(piperazin-1-yl)quinoline results in high melting points (>110°C), favoring solid-dosage formulations. Polymorph screening ensures reproducible physicochemical properties .
Q. What analytical techniques quantify trace impurities in bulk samples?
- Methodological Answer : High-resolution LC-MS/MS detects impurities at ppm levels. For example, residual 4,5-dichloroquinoline is quantified using a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) with MRM transitions. ICP-MS monitors heavy metal catalysts (e.g., Pd, Ni) from synthetic steps .
Comparative and Mechanistic Questions
Q. How do structural analogs of this compound differ in anti-inflammatory mechanisms?
- Methodological Answer : Compared to 7-chloro analogs, 3-chloro-7-methoxy derivatives exhibit distinct NO inhibition kinetics. Mechanistic studies (e.g., Western blotting for iNOS, COX-2 expression) reveal whether chlorine/methoxy positioning alters NF-κB or MAPK pathway modulation .
Q. Why is recrystallization critical for pharmaceutical intermediates like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
